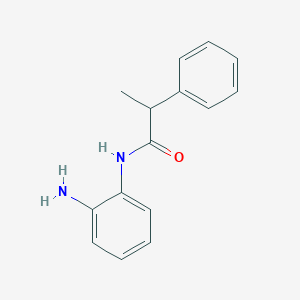![molecular formula C8H22P2Sn B14127239 [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) CAS No. 89129-48-6](/img/structure/B14127239.png)
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is a chemical compound that features a unique combination of tin and phosphorus atoms. This compound is of interest due to its potential applications in various fields, including materials science and catalysis. The presence of both tin and phosphorus in the molecular structure allows for interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) typically involves the reaction of dimethylstannane with a suitable phosphine reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene. The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, automated control of reaction conditions, and purification techniques such as distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin and phosphorus oxides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides and phosphine oxides, while substitution reactions can produce a variety of organotin and organophosphorus compounds.
科学的研究の応用
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin and organophosphorus compounds. Its unique structure allows for the study of tin-phosphorus interactions.
Biology: The compound can be used in the development of tin-based pharmaceuticals and as a probe to study biological systems involving tin and phosphorus.
Industry: It can be used in catalysis, particularly in reactions where tin and phosphorus play a crucial role in the catalytic cycle.
作用機序
The mechanism by which [(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) exerts its effects involves the interaction of its tin and phosphorus atoms with various molecular targets. The tin atoms can coordinate with other metal centers, while the phosphorus atoms can participate in nucleophilic or electrophilic reactions. These interactions can lead to the formation of new chemical bonds and the activation of specific pathways in chemical and biological systems.
類似化合物との比較
Similar Compounds
Bis-oxadiazole: A nitrated heterocyclic compound with applications in explosives and propellants.
Bis(isoxazole)bis(methylene) dinitrate: Related to bis-oxadiazole, developed for high-energy applications.
3,3′-Bis(indolyl)methanes: Compounds synthesized via electrophilic substitution reactions, used in medicinal chemistry.
Uniqueness
[(Dimethylstannanediyl)bis(methylene)]bis(dimethylphosphane) is unique due to its combination of tin and phosphorus atoms, which imparts distinct chemical properties and reactivity. Unlike other similar compounds, it offers a versatile platform for studying tin-phosphorus interactions and developing new materials and catalysts.
特性
CAS番号 |
89129-48-6 |
|---|---|
分子式 |
C8H22P2Sn |
分子量 |
298.92 g/mol |
IUPAC名 |
[dimethylphosphanylmethyl(dimethyl)stannyl]methyl-dimethylphosphane |
InChI |
InChI=1S/2C3H8P.2CH3.Sn/c2*1-4(2)3;;;/h2*1H2,2-3H3;2*1H3; |
InChIキー |
OFXFIIMZKZVWLP-UHFFFAOYSA-N |
正規SMILES |
CP(C)C[Sn](C)(C)CP(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


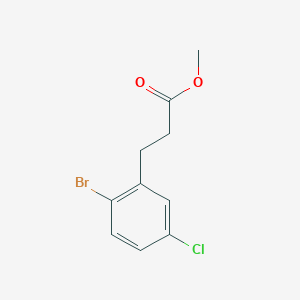
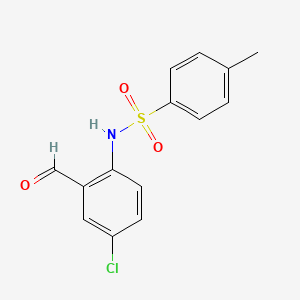

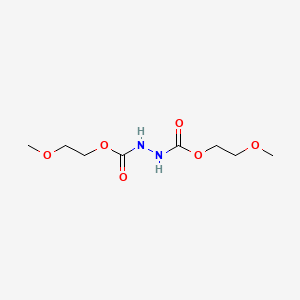
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14127205.png)


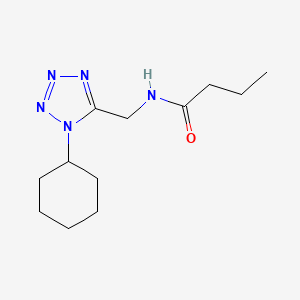
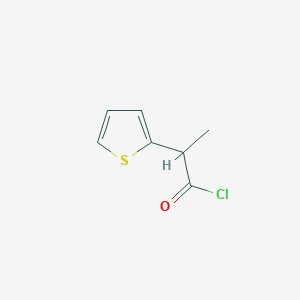
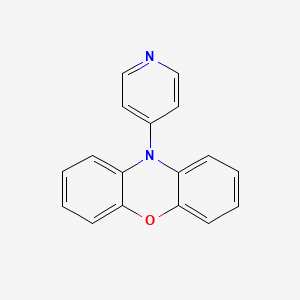
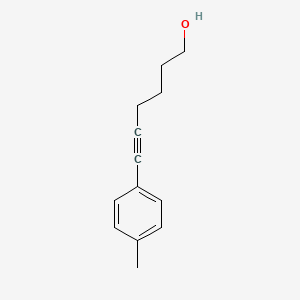
![1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127242.png)

